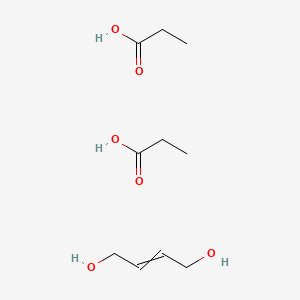

But-2-ene-1,4-diol;propanoic acid

Description

Current Research Landscape and Significance of But-2-ene-1,4-diol in Advanced Organic Synthesis

But-2-ene-1,4-diol is a versatile chemical intermediate with considerable significance in advanced organic synthesis. chemicalbook.comchemicalbook.com Its bifunctional nature, containing both a carbon-carbon double bond and two hydroxyl groups, allows for a wide range of chemical transformations. It is a crucial precursor in the manufacturing of various commercially important products. chemicalbook.comnbinno.com

Key Applications and Research Interest:

Polymer Synthesis: It serves as a monomer and cross-linking agent for synthetic resins, including alkyd resins, which are vital in the paint and coatings industry. chemicalbook.com Its role in nylon synthesis contributes to the production of fibers, films, and engineering plastics. chemicalbook.com

Fine Chemicals and Pharmaceuticals: But-2-ene-1,4-diol is a key building block for producing the insecticide endosulfan (B1671282) and vitamins such as A and B6. chemicalbook.comwikipedia.org

Plasticizers: It is used in the synthesis of plasticizers, which are essential additives for enhancing the flexibility and durability of plastics. chemicalbook.com

Catalytic Hydrogenation: A significant area of research focuses on the selective hydrogenation of 2-butyne-1,4-diol (B31916) to produce But-2-ene-1,4-diol. chemicalbook.com Studies explore various catalysts, such as palladium and platinum-based systems, to achieve high selectivity and conversion under mild conditions, which is a key goal in green chemistry. chemicalbook.comgoogle.com For instance, a silicon carbide-supported platinum catalyst has demonstrated high selectivity (up to 96%) for 2-Butene-1,4-diol (B106632). chemicalbook.com Similarly, a Schiff base modified palladium nanocatalyst has shown excellent performance with nearly 100% selectivity under mild conditions. chemicalbook.com

Interactive Table: Properties of But-2-ene-1,4-diol

| Property | Value |

| Molecular Formula | C4H8O2 nih.gov |

| Molar Mass | 88.11 g/mol chemicalbook.comnih.gov |

| Appearance | Nearly colorless, odorless liquid nih.gov |

| Boiling Point | 141-149 °C at 20 mm Hg nih.gov |

| Melting Point | 7 °C nih.gov |

| Solubility | Very soluble in water, ethanol (B145695), and acetone (B3395972) chemicalbook.comnih.gov |

Evolving Research Avenues for Propanoic Acid in Sustainable Chemical Production

Propanoic acid, a three-carbon carboxylic acid, is at the forefront of research into sustainable chemical production. patsnap.com Traditionally produced from petrochemical feedstocks, there is a strong global shift towards bio-based manufacturing routes to reduce environmental impact. patsnap.compatsnap.com After acetic and formic acids, it is one of the largest industrially produced carboxylic acids by capacity. researchgate.netnih.gov

Key Research Avenues:

Bio-based Production: A major focus is the fermentation of renewable feedstocks like biomass, glycerol (B35011), and sugars using various bacteria, particularly from the Propionibacterium genus. patsnap.comresearchgate.netmdpi.comwikipedia.org This approach aligns with the principles of a circular economy and green chemistry. patsnap.compatsnap.com Research aims to overcome challenges like end-product inhibition and the formation of by-products such as acetic and succinic acid. wikipedia.org

Catalytic Conversion: Another promising area involves the catalytic conversion of biomass-derived platform chemicals, like lactic acid, into propanoic acid. patsnap.comrsc.orgresearchgate.net For example, a cobalt catalyst has been shown to effectively transform lactic acid and carbohydrates from biomass into propanoic acid in an aqueous medium. rsc.orgresearchgate.net

Sustainable Applications: Propanoic acid's applications are also evolving. It is widely used as a food and animal feed preservative due to its ability to inhibit mold and bacterial growth. wikipedia.orgsocccd.educreative-proteomics.com Furthermore, it is a building block for producing biodegradable plastics and biofuels, highlighting its role in a sustainable future. patsnap.comsocccd.edu

Interactive Table: Comparison of Propanoic Acid Production Methods

| Production Method | Feedstock | Key Features | Research Goal |

| Petrochemical Synthesis | Ethylene (B1197577), Carbon Monoxide nih.govmdpi.com | Dominant industrial method (e.g., Reppe process). nih.govmdpi.com | Improve efficiency and reduce environmental impact of established processes. researchgate.net |

| Biomass Fermentation | Sugars, Glycerol, Lignocellulose patsnap.comresearchgate.netrsc.org | Uses renewable resources, potential for lower greenhouse gas emissions. researchgate.net | Increase yield, productivity, and tolerance to product inhibition; reduce by-product formation. wikipedia.orgrsc.org |

| Catalytic Conversion | Lactic Acid, Carbohydrates rsc.orgresearchgate.net | Offers a non-fermentative route from bio-based chemicals. | Develop highly selective and robust catalysts that operate under mild conditions. rsc.org |

Methodological and Theoretical Frameworks for Investigating Diol-Carboxylic Acid Systems

The interaction between diols and carboxylic acids, primarily through esterification, is fundamental to producing a vast array of valuable compounds, including polyesters. mdpi.com Investigating these systems involves a combination of experimental and theoretical approaches to understand reaction mechanisms, kinetics, and catalyst performance.

Esterification and Polyesterification: The reaction between a diol like But-2-ene-1,4-diol and a carboxylic acid like propanoic acid results in the formation of an ester. When this reaction is repeated, it leads to the formation of polyesters. The properties of the resulting polymers can be tuned by carefully selecting the monomer units. mdpi.com The synthesis of biodegradable polymers from bio-based diols and dicarboxylic acids is a particularly active area of research. mdpi.com

Catalysis: These reactions are often catalyzed. While the carboxylic acid itself can act as a catalyst, metal-based catalysts (e.g., based on titanium or tin) are commonly used to increase the reaction rate. researchgate.net However, the precise nature of the active catalytic species is often not fully understood and is a subject of ongoing research. researchgate.net Recent developments include the use of iridium complexes for the dehydrogenative synthesis of dicarboxylic acids from diols, a process that coproduces valuable hydrogen gas. sciencedaily.comresearchgate.net

Theoretical and Mechanistic Studies: Computational chemistry provides powerful tools to investigate the reaction pathways of esterification. rsc.orgrsc.org Theoretical studies can elucidate complex mechanisms, such as whether the reaction proceeds through a direct nucleophilic attack or a more intricate, catalyst-assisted pathway. For example, recent computational work on the esterification of boric acid with diols revealed a novel mechanistic pathway, challenging previously held assumptions about the rate-determining step. rsc.orgrsc.org Such fundamental understanding is crucial for the rational design of new catalysts and for controlling the outcomes of these reactions. rsc.org

Overview of Key Research Challenges and Opportunities in But-2-ene-1,4-diol and Propanoic Acid Systems

The combination of But-2-ene-1,4-diol and propanoic acid into a single chemical system, identified in databases as "But-2-ene-1,4-diol;propanoic acid," presents unique challenges and opportunities. nih.gov

Key Research Challenges:

Catalyst Efficiency and Selectivity: A primary challenge is developing catalysts that can selectively promote the desired esterification reaction between the diol and carboxylic acid without promoting unwanted side reactions, such as the polymerization of But-2-ene-1,4-diol itself or the over-oxidation of the reactants. For the synthesis of the diol, preventing full hydrogenation to butane-1,4-diol is a key challenge. chemicalbook.com

Sustainable Feedstocks: While significant progress has been made in producing propanoic acid from biomass, further research is needed to make these processes economically competitive with petrochemical routes. patsnap.comrsc.org This includes improving fermentation productivity and simplifying downstream processing. patsnap.com

Process Control: Controlling the reaction between a bifunctional diol and a monofunctional carboxylic acid requires precise control over reaction conditions (temperature, pressure, stoichiometry) to achieve the desired product, whether it be a monoester, diester, or a specific oligomer.

Key Research Opportunities:

Novel Bio-derived Polymers: The reaction between But-2-ene-1,4-diol and bio-based propanoic acid or its derivatives opens pathways to new, potentially biodegradable polyesters and other polymers. These materials could offer unique properties and find applications in fields ranging from packaging to biomedical devices. mdpi.comrsc.org

Green Synthesis Routes: There is a significant opportunity to design integrated, sustainable processes that start from renewable feedstocks to produce both the diol and the carboxylic acid, and then combine them in a green, catalytic step. This aligns with the broader goals of creating a circular chemical industry. patsnap.comsciencedaily.com

Functional Molecules: The specific ester products of But-2-ene-1,4-diol and propanoic acid could be valuable as specialty chemicals, plasticizers, or intermediates for more complex syntheses. The presence of the unreacted double bond in the monoester product, for instance, provides a handle for further chemical modification, creating multifunctional molecules.

Structure

2D Structure

Properties

CAS No. |

1572-83-4 |

|---|---|

Molecular Formula |

C10H20O6 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

but-2-ene-1,4-diol;propanoic acid |

InChI |

InChI=1S/C4H8O2.2C3H6O2/c5-3-1-2-4-6;2*1-2-3(4)5/h1-2,5-6H,3-4H2;2*2H2,1H3,(H,4,5) |

InChI Key |

IXYNMBFUNYVOQN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)O.CCC(=O)O.C(C=CCO)O |

Origin of Product |

United States |

But 2 Ene 1,4 Diol: Advanced Synthetic Methodologies and Mechanistic Investigations

Catalytic Hydrogenation of 2-Butyne-1,4-diol (B31916): Controlled Stereoselective Synthesis

The conversion of 2-butyne-1,4-diol (BYD) to 2-butene-1,4-diol (B106632) (BED) is a critical industrial process, as BED is a precursor for various pharmaceuticals, insecticides like endosulfan (B1671282), and vitamins such as A and B6. researchgate.netwikipedia.org The primary challenge lies in achieving high selectivity for the cis-alkene (Z)-2-butene-1,4-diol, while preventing over-hydrogenation to butane-1,4-diol (B1D) and avoiding the formation of other byproducts. researchgate.netresearchgate.net The stereoselective nature of this transformation is highly dependent on the choice of catalyst and reaction conditions.

Palladium (Pd) catalysts are widely employed for the selective hydrogenation of alkynes due to their high activity. researchgate.netjst.go.jp Nanostructured palladium catalysts, in both colloidal and supported forms, have demonstrated significantly higher catalytic activity—10 to 40 times more—in the hydrogenation of 2-butyne-1,4-diol to cis-2-butene-1,4-diol (B44940) compared to conventional Pd catalysts. jst.go.jp However, controlling the selectivity remains a key research focus, often requiring modification of the catalyst's electronic and geometric properties. mdpi.com

To enhance selectivity towards the desired alkene, palladium catalysts are often modified. A well-known example is the Lindlar catalyst, which is palladium poisoned with lead acetate (B1210297) and supported on calcium carbonate. This "poisoning" deactivates the most active sites on the palladium surface, thereby reducing the rate of over-hydrogenation of the initially formed alkene. nih.gov

A more modern approach involves the use of specific ligands, such as Schiff bases, to modify the catalyst's properties. For instance, a Schiff base modified palladium catalyst has been developed for the selective hydrogenation of BYD. jst.go.jpdocumentsdelivered.com This modification can create a dynamic metal-support interaction, which helps in the selective exclusion of alkenes from the palladium surface, thus preventing further reduction. nih.gov Another strategy involves using additives like diethylenetriamine (B155796) (DETA), which can dynamically adjust the adsorption behavior of reactants and boost the catalyst's intrinsic activity and selectivity. nih.gov

Achieving high conversion of 2-butyne-1,4-diol simultaneously with high selectivity for (Z)-2-butene-1,4-diol requires careful optimization of several reaction parameters. These include temperature, hydrogen pressure, solvent, and catalyst concentration. For example, in the hydrogenation of 1-phenyl-1-propyne (B1211112) over a Pd-Ag single-atom alloy catalyst, selectivity remained high (over 95%) across a wide range of conversions, indicating that direct alkyne-to-alkane hydrogenation was negligible on that specific catalyst. mdpi.com The primary product of hydrogenation is typically the cis-isomer, with the trans-isomer often formed through a subsequent, hydrogen-assisted isomerization reaction catalyzed by palladium. nih.gov The choice of solvent can also play a crucial role in product distribution. documentsdelivered.com

| Catalyst System | Temperature (°C) | H₂ Pressure (MPa) | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| DETA-Modified Pd | 35 | Not specified | >98.2 | 94 (for 2-methyl-3-butyn-2-ol) | nih.gov |

| 0.5wt% Pt/SiC | 100 | 1 | 95.6 | 96.1 (for BED) | rsc.orgrsc.org |

| 1% Pt/CaCO₃ with Ammonia | Not specified | Not specified | Not specified | ~100 (for B2D) | researchgate.net |

The kinetics of selective alkyne hydrogenation on palladium catalysts are often described by Langmuir-Hinshelwood type models. researchgate.netmdpi.commdpi.com These models typically assume competitive adsorption of hydrogen, the alkyne, and the resulting alkene onto the catalyst's active sites. mdpi.com The reaction mechanism is generally understood to proceed via the Horiuti-Polanyi mechanism, which involves a series of sequential hydrogen additions. mdpi.com

A proposed mechanism consists of several steps:

Coordination of the alkyne to the palladium surface. nih.gov

Activation of dihydrogen on the metal surface. nih.gov

Stepwise transfer of two hydrogen atoms to the adsorbed alkyne. nih.gov

Desorption of the resulting alkene from the catalyst surface. nih.gov

The high selectivity for the cis-alkene is attributed to the geometry of the alkyne adsorbed on the catalyst surface, which favors the addition of both hydrogen atoms to the same face of the triple bond. The decline in selectivity is often linked to over-hydrogenation, which can be promoted by hydrogen absorbed in the palladium lattice (palladium hydride phases). mdpi.com

Nickel-based catalysts, such as Raney nickel, are also used for hydrogenation reactions. researchgate.netresearchgate.net However, they often require more severe reaction conditions (higher temperatures and pressures) compared to palladium or platinum catalysts. researchgate.netnih.gov A significant challenge with nickel catalysts is controlling selectivity. The hydrogenation of BYD over Raney nickel often proceeds in stages: first to cis-BED, which is then further hydrogenated to butane-1,4-diol. researchgate.net Side products such as γ-hydroxybutanal and its derivatives can also form, particularly as the reaction progresses. researchgate.net The dynamic nature of the nickel surface under reaction conditions can lead to changes in selectivity, with different sites (e.g., adatoms vs. terraces) favoring different reaction pathways like methanation versus reverse water-gas shift. nih.gov

Platinum (Pt) based catalysts have shown promise in eliminating the formation of certain side products during the hydrogenation of butynediol. researchgate.netjst.go.jp Supporting platinum on materials like silicon carbide (SiC) can lead to highly efficient and selective catalysts. A catalyst with a low concentration of platinum (0.5 wt%) supported on SiC exhibited excellent selectivity (~96%) for 2-butene-1,4-diol with a high conversion of 2-butyne-1,4-diol (96%). researchgate.netrsc.org Characterization has shown that metallic Pt nanoparticles, with a size of 2–3 nm, are the active species in this reaction. documentsdelivered.comrsc.org

The enhanced performance of Pt/SiC is attributed to the properties of the support and the nature of the platinum species formed during the reaction. The use of modifiers, such as alkali metals (e.g., Cs), can further increase the selectivity of Pt catalysts to over 99% by increasing the electron density of the platinum, which facilitates faster desorption of the desired butenediol product. researchgate.net Another approach involves using bismuth to block the most active step sites on the platinum surface, which are associated with unselective hydrogenation, thereby favoring the desired alkyne-to-alkene transformation. researchgate.netacs.org

| Pt Loading (wt%) | Support | BYD Conversion (%) | BED Selectivity (%) | Reference |

|---|---|---|---|---|

| 0.1 | SiC | 87.4 | 97.8 | rsc.org |

| 0.5 | SiC | 95.6 | 96.1 | rsc.org |

| 1.0 | SiC | 93.7 | 94.4 | rsc.org |

Comparative Analysis of Catalyst Performance and Industrial Scalability Research

The synthesis of but-2-ene-1,4-diol often involves the selective hydrogenation of 2-butyne-1,4-diol. Various catalysts have been developed to improve the efficiency and selectivity of this process. Industrial methods have historically utilized nickel or palladium-based catalysts, though these can lead to the over-hydrogenation to butane-1,4-diol and often require harsh reaction conditions. chemicalbook.com

Recent research has focused on developing more efficient and selective catalysts. For instance, a silicon carbide-supported platinum catalyst (Pt/SiC) with a low Pt loading (0.5 wt%) has demonstrated high selectivity (up to 96%) and conversion (up to 96%) for 2-butene-1,4-diol at 100°C and 1 MPa of H2 pressure. chemicalbook.com A notable advantage of this catalyst is that the only significant by-product is butane-1,4-diol, simplifying separation processes. chemicalbook.com

Another promising development is a Schiff base-modified palladium nanocatalyst, which has shown excellent performance in the selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol. Under mild conditions (50°C, 2 MPa H2), this catalyst achieved a 95.2% conversion of 2-butyne-1,4-diol with nearly 100% selectivity for 2-butene-1,4-diol, without the need for additives. chemicalbook.com

For industrial-scale production from butadiene, the Mitsubishi Chemical process involves a three-step route: diacetoxylation, hydrogenation, and hydrolysis. sci-hub.seresearchgate.net A key innovation in this process is the use of a Pd-Te-C catalyst for the oxidative acetoxylation of 1,3-butadiene, which exhibits good activity and selectivity while minimizing catalyst leaching and polymer formation. researchgate.net

The table below provides a comparative overview of different catalytic systems for the synthesis of but-2-ene-1,4-diol.

| Catalyst System | Substrate | Key Features | Conversion (%) | Selectivity (%) | Reference |

| Pt/SiC (0.5 wt% Pt) | 2-Butyne-1,4-diol | Low Pt loading, only BDO as by-product | up to 96 | up to 96 | chemicalbook.com |

| Schiff Base-Modified Pd Nanocatalyst | 2-Butyne-1,4-diol | Mild conditions, additive-free | 95.2 | ~100 | chemicalbook.com |

| Pd-Te-C | 1,3-Butadiene | Good activity and selectivity, minimizes side reactions | High | High | researchgate.net |

| Lead-poisoned Pd-C | 2-Butyne-1,4-diol | Selective hydrogenation | 93.0-94.3 | 93.0-94.7 | google.com |

| Nickel-tracer catalyst (two-stage) | 2-Butyne-1,4-diol | Two-stage process for high conversion to butane-1,4-diol | 90-98 (first stage) | N/A | google.com |

Biocatalytic Synthesis and Green Chemistry Approaches for But-2-ene-1,4-diol

Biocatalytic methods offer a green alternative for the synthesis of but-2-ene-1,4-diol, emphasizing improved selectivity and reduced environmental impact.

Enzyme-Catalyzed Reactions for Improved Selectivity and Reduced By-product Formation

Enzyme-catalyzed reactions are being explored to enhance the selectivity of but-2-ene-1,4-diol synthesis. While specific enzymatic routes for the direct production of but-2-ene-1,4-diol from propanoic acid are not extensively detailed in the provided search results, the broader field of biocatalysis points towards the potential for such transformations. For example, radical S-adenosylmethionine (rSAM) enzymes are known to catalyze a vast array of biotransformations. acs.org The development of photocatalytic approaches for these enzymes has been shown to significantly improve their activity and provides a clean, reductant-controlled system for exploring complex redox mechanisms. acs.org This could pave the way for novel biocatalytic pathways for synthesizing diols.

Exploration of Continuous Flow Synthesis Systems in Biocatalysis

Continuous flow systems are gaining traction in biocatalysis as they offer several advantages, including improved reaction control, higher throughput, and easier product separation. A study on the selective hydrogenation of alkynes to alkenes utilized a monolithic reactor with a PdMonoBor catalyst in a continuous flow setup. chemicalbook.com This system demonstrated efficient conversion and high selectivity, with the added benefit of minimal catalyst leaching. chemicalbook.com Such continuous flow methodologies could be adapted for the biocatalytic synthesis of but-2-ene-1,4-diol, potentially leading to more efficient and scalable green chemical processes.

Novel Synthetic Routes and Precursor Transformation Research

Research into novel synthetic pathways for but-2-ene-1,4-diol focuses on utilizing alternative precursors and reaction conditions.

Hydrolysis of Butadiene Derivatives under Controlled Conditions

One established route to 1,4-butanediol (B3395766), a related compound, involves the hydrolysis of 1,4-diacetoxy-2-butene, which is derived from 1,3-butadiene. sci-hub.se The process typically involves the acetoxylation of butadiene, followed by hydrogenation and then hydrolysis. sci-hub.segoogle.com The hydrolysis of 1,4-dichloro-2-butene has also been used on a smaller commercial scale. sci-hub.se These methods highlight the potential of using butadiene derivatives as precursors, where controlled hydrolysis is a key step. A general and highly stereoselective method for forming (Z)-1,4-but-2-ene diols has been described using water as a nucleophile with vinyl-substituted cyclic carbonate precursors in the presence of a palladium catalyst. nih.govresearchgate.net This approach provides high yields without requiring special precautions. nih.govresearchgate.net

Isomerization of 3-Butene-1,2-diol (B138189) via Catalytic Environments

The isomerization of butene diols represents another avenue for synthesizing specific isomers of but-2-ene-1,4-diol. While direct isomerization of 3-butene-1,2-diol to but-2-ene-1,4-diol is not explicitly detailed in the search results, the isomerization of related butene compounds is a well-studied area. For instance, the thermal isomerization of butene-1 to butene-2 has been investigated. researchgate.net Furthermore, theoretical studies on the isomerization of 2-butene (B3427860) to isobutene over zeolite catalysts have provided insights into the reaction mechanisms, which could be relevant for designing catalytic systems for diol isomerization. frontiersin.org The substrate analogue but-3-ene-1,2-diol has been studied as an inhibitor for coenzyme B12-dependent glycerol (B35011) dehydratase, suggesting that enzymatic systems could potentially be engineered for specific isomerization reactions. nih.gov

Catalytic Formation from Vinyl-Substituted Cyclic Carbonate Precursors

The synthesis of but-2-ene-1,4-diols has been advanced through catalytic methods that utilize vinyl-substituted cyclic carbonate precursors. researchgate.netscispace.comnih.gov This approach offers a highly efficient and stereoselective route to obtaining these valuable diol scaffolds. researchgate.netscispace.comnih.gov The reaction involves a palladium-catalyzed decarboxylative process where vinyl ethylene (B1197577) carbonates (VECs) react with a nucleophile. researchgate.net This methodology is notable for its mild operating conditions and for not requiring additives or special precautions, which is an improvement over traditional stoichiometric methods that often necessitate air-sensitive reagents like diisobutylaluminum hydride (DIBAL-H). scispace.com The presence of a suitable palladium catalyst is crucial for the formation of 1,4-diol products; in its absence, hydrolysis of the carbonate may lead to 1,2-diols instead. scispace.com

Stereoselective Formation of (Z)-1,4-But-2-ene Diols using Nucleophilic Reagents

A significant development in this area is the highly stereoselective formation of (Z)-1,4-but-2-ene diols using water as the nucleophilic reagent. researchgate.netnih.govrecercat.cat This method is the first general catalytic approach to produce these diols with high stereo-control. scispace.com The reaction proceeds with high yields and accommodates a wide range of reaction partners. researchgate.netnih.govrecercat.cat The process is user-friendly, can be conducted in air, and does not require any additives, which enhances its applicability in preparative chemistry. scispace.com The scope of this reaction is broad, with various substituted vinyl cyclic carbonates, including those with furyl, thiophene, and pyridyl groups, smoothly converting to the corresponding (Z)-1,4-diols in high yields. scispace.com This is noteworthy as the heteroatoms in these substrates have the potential to coordinate with and deactivate the palladium catalyst. scispace.com

| Substrate (Vinyl-Substituted Cyclic Carbonate) | Product ((Z)-1,4-Diol) | Yield (%) |

|---|---|---|

| Phenyl-substituted | (Z)-1-Phenylbut-2-ene-1,4-diol | 94 |

| 4-Methylphenyl-substituted | (Z)-1-(p-Tolyl)but-2-ene-1,4-diol | 96 |

| 4-Methoxyphenyl-substituted | (Z)-1-(4-Methoxyphenyl)but-2-ene-1,4-diol | 95 |

| 4-Chlorophenyl-substituted | (Z)-1-(4-Chlorophenyl)but-2-ene-1,4-diol | 91 |

| 2-Furyl-substituted | (Z)-1-(Furan-2-yl)but-2-ene-1,4-diol | 93 |

| Thiophen-2-yl-substituted | (Z)-1-(Thiophen-2-yl)but-2-ene-1,4-diol | 90 |

| Pyridin-3-yl-substituted | (Z)-1-(Pyridin-3-yl)but-2-ene-1,4-diol | 88 |

Mechanistic Insights into Stereocontrol via Catalytic Intermediates

The high stereoselectivity of the reaction towards the (Z)-isomer is governed by the mechanism of the catalytic cycle. researchgate.netnih.gov Experimental controls and mechanistic studies suggest that hyperconjugation within a key catalytic intermediate after decarboxylation plays a crucial role in determining the stereochemical outcome. researchgate.netnih.gov The proposed mechanism begins with the in-situ generation of a Pd(0) species which coordinates with the vinyl ethylene carbonate (VEC) to form a complex. researchgate.net This is followed by an oxidative addition to create an allylic intermediate. researchgate.net Through a π-σ-π interconversion, another intermediate is formed which then undergoes CO2 extrusion to yield a stable palladacyclic intermediate. researchgate.net It is the stability and structure of this intermediate that directs the stereoselective formation of the (Z)-diol product. researchgate.net

Multi-step Synthetic Strategies for Functionalized Derivatives

Beyond the synthesis of the diol itself, multi-step strategies have been developed to access functionalized derivatives. researchgate.netnih.gov One such strategy is the palladium-catalyzed decarboxylative acyloxylation of vinyl ethylene carbonates with various carboxylic acids. researchgate.netnih.gov This protocol provides a general and direct route to (Z)-2-butene-1,4-diol monoesters with excellent regio- and stereoselectivity. researchgate.netnih.gov These monoesters are valuable synthons as they allow for rapid diversification and the creation of a portfolio of formally desymmetrized (Z)-alkenes. researchgate.net The synthesis of 1,4-hetero-bifunctionalized (Z)-alkenes is generally challenging due to issues of selectivity, making this catalytic approach particularly significant. researchgate.netnih.gov These synthetic transformations demonstrate the utility of (Z)-2-butene-1,4-diol monoesters in creating more complex molecules. researchgate.net

| Vinyl Ethylene Carbonate (VEC) | Carboxylic Acid | Product (Monoester) | Yield (%) |

|---|---|---|---|

| Phenyl-VEC | Acetic Acid | (Z)-4-Hydroxy-1-phenylbut-2-en-1-yl acetate | 85 |

| Phenyl-VEC | Benzoic Acid | (Z)-4-Hydroxy-1-phenylbut-2-en-1-yl benzoate | 92 |

| Phenyl-VEC | Pivalic Acid | (Z)-4-Hydroxy-1-phenylbut-2-en-1-yl pivalate | 88 |

| Naphthyl-VEC | Acetic Acid | (Z)-4-Hydroxy-1-(naphthalen-2-yl)but-2-en-1-yl acetate | 89 |

| Cyclohexyl-VEC | Benzoic Acid | (Z)-1-Cyclohexyl-4-hydroxybut-2-en-1-yl benzoate | 75 |

Reactivity and Chemical Transformations of But-2-ene-1,4-diol in Organic Synthesis

But-2-ene-1,4-diol is an important chemical intermediate used in the production of various compounds. chemicalbook.com Its reactivity is centered around the two hydroxyl groups and the carbon-carbon double bond, allowing for a range of chemical transformations. These transformations include hydrogenation to produce 1,4-butanediol, and its use as a building block for polymers and other complex molecules. chemicalbook.comwikipedia.org

Nucleophilic Addition Reactions and Functionalization Pathways

The hydroxyl groups of but-2-ene-1,4-diol can act as nucleophiles in addition reactions. libretexts.orgmasterorganicchemistry.com The addition of oxygen nucleophiles to carbonyl compounds is a reversible reaction that can be catalyzed by either acid or base. libretexts.org This reactivity allows for the functionalization of the diol and its incorporation into larger molecular structures. nih.gov For instance, the diol can participate in reactions to form acetals, which can be used to protect carbonyl groups in multi-step syntheses. libretexts.orgyoutube.com

Reactions with Oxygen Nucleophiles and Cross-linking Applications

The nucleophilic character of the hydroxyl groups in but-2-ene-1,4-diol and its derivatives is key to its application in polymer chemistry, particularly in cross-linking. nih.gov For example, telechelic polyether diols, such as poly(2-butenediol), can be synthesized through the catalytic condensation of cis-2-butene-1,4-diol. nih.gov These oligomers, which possess terminal hydroxyl groups, are useful as chain extenders and macromonomers. nih.gov They can be used in the synthesis of block copolymers, such as poly(lactide)-b-poly(butenediol)-b-poly(lactide) triblock copolymers, demonstrating the role of the diol's oxygen nucleophiles in creating cross-linked polymer networks. nih.gov Similarly, derivatives like 1,4-butanediol diglycidyl ether (BDDGE) are used to crosslink materials like collagen, where the epoxide groups react with nucleophiles on the polymer chains. nih.govnih.gov This type of cross-linking is fundamental in modifying the macroscopic properties of materials. nih.gov

Reactions with Nitrogen Nucleophiles for Aminobutyric Acid Derivatives

The reaction of but-2-ene-1,4-diol and its derivatives with nitrogen nucleophiles serves as a crucial pathway for the synthesis of aminobutyric acid derivatives, which are important precursors for various pharmaceuticals and biologically active compounds. A notable application is in the synthesis of 1,4-diazacycles, such as piperazines and homopiperazines, which are prevalent structures in many pharmaceutical drugs. digitellinc.com The hydrogen-borrowing amination reaction, utilizing a ruthenium catalyst, enables the synthesis of these diazacycles from diols and diamines under base and solvent-free conditions, with water as the only byproduct. digitellinc.com This method has been successfully employed to synthesize drugs like Cyclizine and Homochlorcyclizine in good yields. digitellinc.com

Cyclodehydration Reactions and Theoretical Mechanistic Studies

The cyclodehydration of but-2-ene-1,4-diol to form 2,5-dihydrofuran (B41785) is a synthetically important transformation. Theoretical investigations using the AM1 semiempirical method have shed light on the reaction mechanism. researchgate.netresearchgate.net These studies suggest that the cyclodehydration of 2-butene-1,4-diol proceeds through the conversion of its semicyclic conformers in the presence of both acidic and basic active sites. researchgate.net The process involves the protonation of one hydroxyl group, followed by a synchronous loss of a water molecule and transfer of a proton to the catalyst's basic site. researchgate.net Subsequently, the five-membered ring closes to form 2,5-dihydrofuran. researchgate.net Notably, these calculations indicate that the conversion of 2-butene-1,4-diol can occur without a significant activation barrier. researchgate.net

Mechanistic studies on the iridium-catalyzed cyclodehydration of diols have revealed that the reaction pathway is dependent on the electronic properties of the diol substrate. nih.gov For most substrates, a metal-hydride-driven pathway is proposed, which contrasts with the classical nucleophilic substitution mechanisms. nih.gov However, for very electron-rich aromatic diols, an acid-catalyzed mechanism is favored. nih.gov Kinetic isotope effect studies support the C-H bond cleavage at the benzylic position as the rate-determining step for substrates that follow the hydrogen-transfer mechanism. nih.gov

Oxidative Fragmentation and Cyclization Processes

The oxidative cleavage of alkenes and diols is a fundamental reaction in organic synthesis, leading to the formation of carbonyl compounds. masterorganicchemistry.comlibretexts.org Reagents like ozone (O₃) and potassium permanganate (B83412) (KMnO₄) are commonly used for the oxidative cleavage of the carbon-carbon double bond in alkenes, resulting in aldehydes, ketones, or carboxylic acids depending on the reagent and workup conditions. masterorganicchemistry.comlibretexts.orglumenlearning.com For 1,2-diols, sodium periodate (B1199274) (NaIO₄) is effective in cleaving the carbon-carbon bond between the hydroxyl groups to yield two carbonyl compounds. masterorganicchemistry.com The combination of dihydroxylation of an alkene followed by periodate cleavage is known as the Lemieux-Johnson oxidation. youtube.com

Cross-Metathesis Reactions with Olefins: Synthetic Utility and Selectivity

Cross-metathesis (CM) has emerged as a powerful tool for the formation of new carbon-carbon double bonds, and but-2-ene-1,4-diol is a valuable partner in these reactions. chemrxiv.orgutc.edubeilstein-journals.orgresearchgate.net The cross-metathesis of cis-2-butene-1,4-diol with methyl oleate, catalyzed by a Stewart-Grubbs catalyst, has been investigated to produce α,ω-bifunctional compounds. chemrxiv.org The symmetrical nature and internal double bond of cis-2-butene-1,4-diol help to minimize self-metathesis byproducts. chemrxiv.org The resulting product, methyl (E)-11-hydroxyundec-9-enoate, can be further converted into useful synthetic intermediates. chemrxiv.org

The selectivity of cross-metathesis reactions is a critical aspect. Studies have shown that the use of specific ruthenium catalysts can lead to high Z-selectivity in the cross-metathesis of Z-2-butene-1,4-diol. researchgate.net The development of stereoretentive acyclic diene metathesis polymerization using dithiolate Ru carbenes with cis monomers has enabled the synthesis of all-cis polymers. researchgate.net The choice of protecting groups on the diol can also influence the reaction, although successful cross-metathesis has been achieved with unprotected cis-2-butene-1,4-diol by adjusting the catalyst loading. beilstein-journals.org

Table 1: Cross-Metathesis Reactions Involving But-2-ene-1,4-diol

| Reactant 1 | Reactant 2 | Catalyst | Product(s) | Key Findings |

| Methyl Oleate | cis-2-Butene-1,4-diol | Stewart-Grubbs Catalyst | Methyl (E)-11-hydroxyundec-9-enoate | Optimal conditions at 0°C deliver excellent yield. chemrxiv.org |

| Eugenol | cis-2-Butene-1,4-diol | Grubbs' Second-Generation Catalyst | (E)-4-(4-hydroxybut-2-en-1-yl)-2-methoxyphenol | Demonstrates preference for trans alkene formation and cross-metathesis over homodimerization. researchgate.net |

| Methyl Oleate | cis-2-Butene-1,4-diyl Diacetate | Ruthenium Catalysts | Methyl 11-acetoxyundec-9-enoate, Undec-2-enyl acetate | High conversion and selectivity achieved under mild conditions. beilstein-journals.org |

Derivatization Strategies for Fluorinated Building Blocks

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. But-2-ene-1,4-diol and related structures serve as platforms for the synthesis of fluorinated building blocks. acs.orgtandfonline.comtandfonline.comsoton.ac.ukmdpi.comacs.orgnih.govmdpi.com Various methods exist for preparing fluorinated diols, often involving the reaction of perfluoroalkyl iodides with other reagents. acs.org For instance, the addition of perfluoroalkyl iodide to 7-octene-1,2-diol (B1269785) can produce a fluorinated diol in high yield. acs.org

The synthesis of fluorinated waterborne polyurethanes has been achieved by first synthesizing a fluoro-diol via a Michael addition reaction. tandfonline.comtandfonline.com This fluoro-diol is then incorporated into the polyurethane backbone, enhancing properties like water resistance. tandfonline.comtandfonline.com The lipophilicity of fluorinated 1,4-butanediol derivatives has been studied, revealing that vicinal difluorination can lead to an increase in lipophilicity compared to the non-fluorinated parent compound. soton.ac.uk

Pyrrole (B145914) Synthesis and Related Heterocyclic Compound Formation

But-2-ene-1,4-diol and its derivatives are valuable precursors for the synthesis of pyrroles and other sulfur-containing heterocycles. researchgate.netresearchgate.netdntb.gov.uawustl.edunih.govnih.govwikipedia.orgorganic-chemistry.org The Paal-Knorr pyrrole synthesis is a classic method that can be adapted for this purpose. For example, (E)-1,4-diaryl-2-butene-1,4-diones can be converted to 2,5-di- and 1,2,5-trisubstituted pyrroles in a one-pot operation involving a palladium-assisted transfer hydrogenation followed by a Paal-Knorr reaction. wustl.edu

Another approach involves the use of 1,4-dithiane-2,5-diol, a stable dimer of α-mercaptoacetaldehyde, as a versatile synthon. researchgate.netdntb.gov.ua This compound can be used to generate 2-mercaptoacetaldehyde in situ, which then participates in cascade reactions to form various sulfur-containing heterocycles, including thiophenes. researchgate.netdntb.gov.ua

Polymerization and Copolymerization Mechanisms

But-2-ene-1,4-diol is a key monomer in the synthesis of unsaturated polyesters and copolyesters. doi.orgresearchgate.netnih.govut.ac.irkompozit.org.tracs.orgmdpi.comresearchgate.netresearchgate.netnih.gov The polycondensation of cis-2-butene-1,4-diol with various α,ω-diacids can produce linear unsaturated polyesters with high molecular weights. doi.orgresearchgate.net A two-stage melt polycondensation method has been optimized to achieve high molecular weights while avoiding isomerization or branching side reactions. doi.orgresearchgate.net These biobased polyesters exhibit excellent thermomechanical properties and can be functionalized through "click" reactions to introduce groups like hydroxyls, which can improve hydrophilicity and accelerate degradation. doi.orgresearchgate.net

The properties of copolyesters can be tailored by incorporating different diols. For example, copolyesters of terephthalate (B1205515) with varying ratios of 2,3-butanediol (B46004) and ethylene glycol have been synthesized. nih.gov Increasing the 2,3-butanediol content can increase the glass transition temperature but may lead to lower molecular weights due to the reduced reactivity of the secondary diol. nih.gov Similarly, copolyesters of succinic acid and 1,4-butanediol can be modified by incorporating bis(2-hydroxyethyl) terephthalate to improve ductile properties. mdpi.comnih.gov

Table 2: Polymerization of But-2-ene-1,4-diol and its Derivatives

| Polymer Type | Monomers | Catalyst/Method | Key Properties/Findings |

| Unsaturated Polyesters | cis-2-Butene-1,4-diol, α,ω-diacids | Two-stage melt polycondensation | High molecular weight, no side reactions, good thermomechanical properties. doi.orgresearchgate.net |

| Terephthalate Copolyesters | 2,3-Butanediol, Ethylene Glycol, Terephthalate | Transesterification and polycondensation | Tg increases with 2,3-BDO content, while Mn decreases. nih.gov |

| Poly(butylene succinate)-based Copolyesters | Succinic Acid, 1,4-Butanediol, Bis(2-hydroxyethyl) terephthalate | Polycondensation with H₃PO₄ or (nBuO)₄Ti | Incorporation of BHET improves ductility. mdpi.comnih.gov |

| Linear Aliphatic Polyesters | cis-2-Butene-1,4-diol, Adipic Acid | Direct polyesterification | Synthesized a new homologous series of polyesters. ut.ac.ir |

Role as a Monomer in Polyester (B1180765) and Polyurethane Synthesis

But-2-ene-1,4-diol serves as a crucial unsaturated monomer in the synthesis of both polyesters and polyurethanes, imparting unique properties to the resulting polymers. Its double bond within the backbone allows for further functionalization or cross-linking, making it a versatile building block for advanced materials.

In polyester synthesis, both cis- and trans-isomers of but-2-ene-1,4-diol are utilized. The synthesis is typically achieved through melt polycondensation or transesterification with various dicarboxylic acids. doi.orgkompozit.org.tr A significant advantage of using but-2-ene-1,4-diol, particularly the cis-isomer, is its ability to produce linear unsaturated polyesters with high molecular weights and well-defined structures, as it helps to prevent isomerization and branching side reactions during polymerization. doi.orgresearchgate.netacs.org Studies have shown that polyesters derived from but-2-ene-1,4-diol exhibit enhanced mechanical properties compared to those synthesized from its saturated counterpart, 1,4-butanediol. doi.orgresearchgate.net

For instance, high molecular weight poly(cis-butene dicarboxylate)s (PcBX) have been successfully synthesized via a two-stage melt polycondensation of cis-2-butene-1,4-diol with various α,ω-dicarboxylic acids. doi.org These biobased polyesters demonstrate excellent thermomechanical and crystalline properties, positioning them as potential replacements for petroleum-based polyesters. doi.orgresearchgate.net Similarly, the trans-isomer has been used to create biobased unsaturated polyesters with high weight average molecular weights (up to 93.0 kDa) and superior thermomechanical properties. researchgate.net

The table below summarizes the synthesis and properties of polyesters derived from cis-2-butene-1,4-diol and various dicarboxylic acids.

| Diacid | Polymer Name | Molecular Weight (Mw) (kDa) | Melting Temperature (Tm) (°C) | Tensile Strength (MPa) |

| Succinic Acid | Poly(cis-butene succinate) | 55.2 | 85.1 | 35.4 |

| Adipic Acid | Poly(cis-butene adipate) | 68.4 | 55.3 | 28.7 |

| Sebacic Acid | Poly(cis-butene sebacate) | 79.5 | 65.8 | 24.1 |

In the realm of polyurethane synthesis, diols like but-2-ene-1,4-diol act as chain extenders. The fundamental reaction involves the polyaddition of a diol with a diisocyanate. researchgate.net While 1,4-butanediol is a commonly used chain extender in the production of thermoplastic polyurethanes (TPUs), osakimya.com.trmdpi.com the introduction of the unsaturation from but-2-ene-1,4-diol offers a route to crosslinkable or functionalizable polyurethanes. The synthesis typically involves reacting a diisocyanate component with an isocyanate-reactive component (like a polyol) to form a prepolymer, which is then reacted with a chain extender such as but-2-ene-1,4-diol. google.commdpi.com This process results in segmented polyurethanes where the but-2-ene-1,4-diol forms part of the hard segment, influencing the material's final properties like elasticity and thermal stability. mdpi.com

Investigation of Copolymerization with Acrylic Monomers

The copolymerization of but-2-ene-1,4-diol with acrylic monomers has been investigated to create novel water-soluble copolymers with potential applications in various industries. A notable study involves the synthesis of poly(acrylamide-co-cis-2-butene-1,4-diol) through the polymerization of acrylamide (B121943) and cis-2-butene-1,4-diol. ajchem-a.com

In this specific synthesis, ceric ammonium (B1175870) nitrate (B79036) (CAN) is employed as a redox initiator. A key finding is that cis-2-butene-1,4-diol can function as both a monomer and a reducing agent in the reaction system. ajchem-a.com The reaction conditions, including the molar ratio of the monomers and the concentration of the initiator, have a significant impact on the copolymer yield. The resulting copolymers can be further modified, for example, by esterification to introduce long aliphatic hydrocarbon chains, thereby increasing their lipophilicity for applications such as pour point depressants. ajchem-a.com

The investigation into the optimal reaction conditions revealed that the copolymer yield could be maximized by adjusting the monomer feed ratios and initiator concentration. The thermal properties of these copolymers were also analyzed, showing that the introduction of longer alkyl ester groups can enhance their thermal stability. ajchem-a.com

The table below presents data on the effect of monomer and initiator ratios on the yield of the poly(acrylamide-co-cis-2-butene-1,4-diol) copolymer.

| Acrylamide (mmol) | cis-2-Butene-1,4-diol (mmol) | CAN Solution (mL) | Copolymer Yield (%) |

| 11.0 | 11.0 | 6 | 46.1 |

| 2.4 | 19.6 | 6 | 55.8 |

| 2.4 | 19.6 | 8 | 65.1 |

| 2.4 | 19.6 | 10 | 60.3 |

This research demonstrates the viability of copolymerizing but-2-ene-1,4-diol with acrylic monomers to produce functional polymers. The presence of hydroxyl groups from the diol and the potential for further reactions make these copolymers interesting candidates for various material applications.

Propanoic Acid: Biotechnological Production, Sustainable Chemical Routes, and Reaction Kinetics

Biotechnological Production of Propanoic Acid: Microbial Fermentation and Bioprocess Engineering

The biological production of propanoic acid primarily relies on the fermentative capabilities of various microorganisms, with bacteria from the Propionibacterium genus being the most prominent and efficient producers. mdpi.comwikipedia.orgnih.gov These bacteria utilize specific metabolic pathways to convert carbon sources into propanoic acid. mdpi.com The efficiency and yield of this bioprocess are influenced by a multitude of factors, including the microbial strain, substrate, and fermentation conditions. nih.govnih.gov

Advanced Studies on Microbial Pathways for Propanoic Acid Biosynthesis

Microorganisms employ several distinct metabolic routes for the biosynthesis of propanoic acid. The primary pathways include the dicarboxylic acid pathway (also known as the Wood-Werkman cycle), the acrylic acid pathway, and catabolic pathways involving propanediol (B1597323) and amino acids. mdpi.comcreative-proteomics.com

The Wood-Werkman cycle stands as the most common and energetically favorable pathway for propionic acid production, particularly in Propionibacterium species. mdpi.comnih.govpsu.edu This cycle involves the conversion of pyruvate (B1213749) to propionyl-CoA through a series of intermediates including oxaloacetate, malate (B86768), fumarate, and succinyl-CoA. creative-proteomics.comresearchgate.netresearchgate.net A key feature of this pathway is the transcarboxylation reaction where a carboxyl group is transferred from methylmalonyl-CoA to pyruvate, forming oxaloacetate and propionyl-CoA. researchgate.net

Recent research has focused on heterologous expression of the Wood-Werkman cycle in model organisms like Escherichia coli to overcome limitations associated with engineering native Propionibacterium strains. nih.gov Initial attempts yielded low propionate (B1217596) levels, but subsequent optimization through operon rearrangement and ribosomal-binding site tuning significantly improved production. nih.gov Further enhancements were achieved through adaptive laboratory evolution and rational engineering to eliminate competing pathways for byproducts like lactate (B86563) and formate (B1220265). nih.gov

| Organism | Engineering Strategy | Key Findings |

| Escherichia coli | Functional expression of Wood-Werkman cycle | Initial production of 0.17 mM propionate. nih.gov |

| Escherichia coli | Operon rearrangement and RBS tuning | Five-fold improvement in performance. nih.gov |

| Escherichia coli | Adaptive laboratory evolution | Redirected almost 30% of total carbon, achieving 9 mM propionate. nih.gov |

| Escherichia coli | Knockout of lactate (∆ldhA) and formate (∆pflB) genes | Improved propionate and 1-propanol (B7761284) production. nih.gov |

The acrylic acid pathway represents an alternative route for propanoic acid synthesis and is found in bacteria such as Clostridium propionicum, Megasphaera elsdenii, and Prevotella ruminicola. mdpi.compsu.edu This pathway involves the conversion of lactate to propionate via an acryloyl-CoA intermediate in an ATP-neutral process that consumes NADH. mdpi.com While various substrates can be utilized, glucose fermentation does not typically lead to propionate production in native producers through this pathway. mdpi.com

The acrylic acid pathway has also been heterologously expressed in E. coli, resulting in the production of up to 3.7 mM propionic acid under anaerobic conditions. mdpi.com However, the low enzymatic activity and potential downregulation of key genes were identified as limiting factors. mdpi.com

Table of Bacterial Strains Utilizing the Acrylic Acid Pathway:

| Bacterial Strain | Key Characteristics |

|---|---|

| Clostridium propionicum | One of the primary organisms utilizing the acrylate (B77674) pathway. mdpi.com |

| Megasphaera elsdenii | A distantly related bacterium also possessing the acrylate pathway. mdpi.com |

Propanoic acid can also be produced through the catabolism of 1,2-propanediol and certain amino acids. mdpi.comcreative-proteomics.com The propanediol-associated pathway, identified in bacteria like Salmonella enterica, involves the conversion of lactaldehyde to 1,2-propanediol, then to propanal, and finally to propionate. nih.gov The efficiency of this pathway is dependent on the carbon source, with higher yields observed with fucose or rhamnose compared to glucose. nih.gov A novel route for propionate production from 1,2-propanediol has been engineered in Pseudomonas putida KT2440, achieving a high titer of 46.5 g/L. nih.gov

The degradation of amino acids such as valine, isoleucine, threonine, and methionine can also lead to the formation of propionyl-CoA, a direct precursor to propanoic acid. mdpi.comresearchgate.net This catabolic route contributes to propionate production, especially in complex fermentation media. mdpi.com However, the economic viability of using amino acids as a primary feedstock is limited due to their higher market value compared to propionate. mdpi.com

Optimization of Fermentation Process Variables for Enhanced Yield and Productivity

Maximizing the yield and productivity of propanoic acid fermentation requires careful optimization of various process parameters. nih.govnih.gov Key areas of focus include substrate engineering to utilize cost-effective renewable resources and fine-tuning fermentation conditions. patsnap.comresearchgate.net

The choice of carbon source is a critical factor in the economic feasibility of biotechnological propanoic acid production. nih.gov Significant research has been dedicated to utilizing inexpensive and readily available renewable feedstocks like glycerol (B35011) and whey lactose (B1674315). nih.govrsc.orgresearchgate.net

Glycerol, a major byproduct of biodiesel production, has emerged as a promising substrate. nih.govresearchgate.netresearchgate.net Fermentation of glycerol by Propionibacterium acidipropionici has been shown to result in higher propionic acid yields compared to glucose. researchgate.net This is attributed to the more reduced state of glycerol, which favors the production of reduced chemicals like propionic acid. researchgate.net Co-fermentation of glycerol and glucose has also been explored as a strategy to enhance production, with an optimal molar ratio of 4:1 (glycerol to glucose) significantly increasing propionic acid yield. nih.gov

| Substrate | Organism | Key Findings |

| Glycerol | Propionibacterium acidipropionici | Higher propionic acid yield (0.54–0.71 g/g) compared to glucose (~0.35 g/g). researchgate.net |

| Glycerol/Glucose Co-fermentation | Propionibacterium acidipropionici | Propionic acid yield improved to 0.572 g/g with a 4/1 molar ratio. nih.gov |

| Whey Lactose | Propionibacterium acidipropionici (immobilized) | Maximum propionic acid concentration of 32.4 ± 1.4 g/L. rsc.org |

| Whey Lactose | P. acidipropionici (enhanced trehalose (B1683222) synthesis mutant) | Reached a propionic acid concentration of 135 ± 6.5 g/L in fed-batch fermentation. rsc.orgrsc.org |

Whey lactose, a byproduct of the dairy industry, is another attractive and abundant carbon source for propanoic acid fermentation. rsc.orgosti.govacs.org Studies using Propionibacterium acidipropionici have demonstrated the efficient conversion of whey lactose to propionic acid. rsc.orgrsc.org Immobilization of the bacterial cells in a fibrous bed bioreactor has been shown to improve productivity. rsc.org Furthermore, genetic engineering to enhance trehalose synthesis in P. acidipropionici has led to a remarkable increase in propionic acid concentration, reaching up to 135 g/L in fed-batch fermentation. rsc.orgrsc.org Extractive fermentation techniques have also been employed to increase reactor productivity by over 100% by selectively removing the inhibitory propionic acid from the bioreactor. osti.govacs.org

Bioreactor Design and Culture System Innovation for High-Titre Production

The microbial production of propanoic acid is often hampered by the slow growth of producing bacteria and inhibition by the final product. researchgate.net To overcome these challenges and achieve high-titer production, significant innovations in bioreactor design and culture systems have been developed. A key strategy is to maintain a high density of microbial cells within the bioreactor. psu.edu High-cell-density cultures have demonstrated the potential for increased propanoic acid production. For instance, a high-density culture of Propionibacterium acidipropionici with cell recycling resulted in a final propanoic acid concentration of 75.9 g/L, which was 1.84 times higher than that in a low-cell-density fed-batch fermentation (41.2 g/L). nih.gov

Different bioreactor configurations have been explored to enhance productivity. Continuous fermentation with cell recycling using membrane bioreactors is a promising approach. researchgate.netpsu.edu In one study, a continuous fermentation of Acidipropionibacterium acidipropionici using a membrane-based cell recycling system was evaluated for propanoic acid production from glycerol. researchgate.net Another approach involves in-situ cell retention using spin filters. A continuous fermentation with a 5-µm pore size spin filter achieved 50% cell retention and enhanced propanoic acid productivity to 0.9 g/L/h, a four-fold increase compared to conventional batch fermentation (0.25 g/L/h). researchgate.net

Immobilized cell bioreactors also offer a robust system for high-concentration propanoic acid production. A plant fibrous-bed bioreactor (PFB) using sugarcane bagasse as the immobilizing material was developed for Propionibacterium freudenreichii. nih.gov In this system, a constant fed-batch fermentation strategy yielded a propanoic acid concentration of 136.23 ± 6.77 g/L, a significant increase over previously reported values. nih.gov The immobilized cells showed altered morphology and metabolic fluxes that favored propanoic acid synthesis over by-products like succinic and acetic acid. nih.gov These advanced bioreactor designs and culture techniques are crucial for making the biotechnological production of propanoic acid economically competitive. psu.edupropionix.ru

Metabolic Engineering and Genetic Modification of Microorganisms for Tolerance and Productivity

Metabolic engineering and genetic modification of microorganisms are pivotal strategies for enhancing the tolerance and productivity of propanoic acid production. nih.gov While native producers like Propionibacterium species are efficient, they can be challenging to manipulate genetically due to factors like high GC content. mdpi.com Nevertheless, some successes have been reported. For example, overexpressing the propionyl-CoA:succinate-CoA transferase (CoAT) enzyme in P. shermanii slightly improved propionate production, particularly during co-fermentation of glycerol and glucose. mdpi.com In another instance, the deletion of the gene responsible for acetic acid production in P. acidipropionici was explored to enhance propanoic acid yield. asm.org Furthermore, co-expression of glycerol dehydrogenase (gldA) and malate dehydrogenase (mdh) from Klebsiella pneumoniae in Propionibacterium jensenii led to a propanoic acid titer of 39.43 ± 1.90 g/liter in a fed-batch culture. asm.org

To circumvent the genetic manipulation challenges in Propionibacteria, researchers have turned to more genetically tractable hosts like Escherichia coli and Saccharomyces cerevisiae. mdpi.comnih.gov In E. coli, the acrylate pathway from Clostridium propionicum and the Wood-Werkman cycle have been engineered for propionic acid synthesis. uwaterloo.caillinois.edu However, heterologous expression in E. coli has so far resulted in low yields and titers. mdpi.com

Recently, Saccharomyces cerevisiae has been engineered to produce propionate under aerobic conditions by expressing a synthetic L-threonine degradation pathway. illinois.edu This approach is significant as it avoids the strict anaerobic conditions required by native producers. illinois.edu The final engineered yeast strain achieved a propionate production of 1.05 g/L in a fed-batch fermentation. illinois.edu These metabolic engineering efforts aim to rewire cellular metabolism to direct more carbon flux towards propanoic acid, reduce by-product formation, and increase the organism's tolerance to the produced acid, which can be inhibitory to cell growth. uwaterloo.canih.gov

Downstream Processing and Recovery Techniques in Bioproduction

Several methods have been employed to recover carboxylic acids from fermentation broths, including liquid-liquid extraction, ultrafiltration, reverse osmosis, electrodialysis, direct distillation, and adsorption. researchgate.netresearchgate.net The initial step often involves the removal of solid particles, such as microbial cells, which can be achieved through centrifugation or membrane filtration. microbiologynotes.orgnumberanalytics.com Following this, concentration and purification steps are applied. Evaporation is a common method for concentrating the product, while techniques like membrane filtration (microfiltration, ultrafiltration, reverse osmosis) and ion exchange chromatography are used for further purification and isolation. microbiologynotes.orggoogle.com

Reactive Extraction Methodologies for Efficient Acid Separation

Reactive extraction has emerged as a promising and efficient technique for the recovery of propanoic acid from aqueous solutions like fermentation broths. researchgate.netsciencepublishinggroup.com This method involves the use of an extractant, which is an active compound dissolved in a diluent (solvent), that chemically reacts with the acid to form a complex. sciencepublishinggroup.comoup.com This complex has a higher solubility in the organic phase, leading to a significantly higher distribution coefficient and more efficient separation compared to physical extraction alone. researchgate.netsciencepublishinggroup.com

The choice of extractant and diluent is crucial for the effectiveness of the process. Tertiary amines, such as Tri-n-Pentyl Amine (TPA), Tri-n-Butyl Amine (TBA), and Trioctylamine (TOA), have been shown to be effective extractants due to their high affinity for carboxylic acids. sciencepublishinggroup.comoup.com The diluent not only dissolves the extractant but also aids in stabilizing the acid-amine complex. sciencepublishinggroup.com Alcohols like 1-octanol (B28484) and 1-decanol (B1670082) are often used as active diluents. sciencepublishinggroup.comoup.com

Research has shown that the distribution coefficient (KD), a measure of extraction efficiency, is significantly enhanced with reactive extraction. For instance, the KD for propanoic acid extraction was enhanced with the use of Aliquat 336 in 1-octanol. researchgate.net Similarly, the use of Tri-n-Pentyl Amine (TPA) in 1-octanol resulted in KD values ranging from 3 to 19, which is substantially higher than what is achieved with physical extraction. sciencepublishinggroup.com The table below summarizes the distribution coefficients for propanoic acid with various solvent systems.

| Extractant | Diluent | Distribution Coefficient (KD) | Reference |

|---|---|---|---|

| None (Physical Extraction) | 1-Octanol | 2.14 | researchgate.net |

| None (Physical Extraction) | Ethyl Acetate (B1210297) | 2.33 | taylorfrancis.com |

| Aliquat 336 (10%) | 1-Octanol | 2.3 | researchgate.net |

| Tri-iso-octyl amine (TIOA) (30%) | Ethyl Acetate | 4.92 | taylorfrancis.com |

| Tri-n-Pentyl Amine (TPA) | 1-Octanol | 3 to 19 | sciencepublishinggroup.com |

| Tri-n-Butyl Amine (TBA) | 1-Octanol | 1.5 to 5.67 | sciencepublishinggroup.com |

Co-production Strategies (e.g., with Vitamin B12) and Integrated Biorefineries

Research has focused on optimizing fermentation conditions to favor the co-production of these two chemicals. For instance, studies have investigated the use of different carbon sources, such as corn stalk hydrolysates and mixtures of glucose and glycerol, to enhance the synthesis of both vitamin B12 and propanoic acid by Propionibacterium freudenreichii. nih.govresearchgate.net In one study, using a mixed carbon source of glucose and glycerol, the concentrations of vitamin B12 and propanoic acid reached 21.6 mg/L and 50.12 g/L, respectively, in a coupled fermentation process. researchgate.net This represented a significant increase compared to standard batch fermentation. researchgate.net

However, there can be an inverse relationship between the production of propanoic acid and vitamin B12; high concentrations of propanoic acid can sometimes inhibit vitamin B12 synthesis. nih.govgoogle.com To address this, integrated processes are being developed. For example, a continuous process for the co-production of vitamin B12 and organic acids using a high-cell-density reactor with a membrane filtration system has been proposed. google.com This system allows for the continuous removal of inhibitory acids from the fermentation broth, thereby improving the yield of vitamin B12. google.com Such integrated biorefinery approaches, where multiple products are generated from renewable feedstocks, are crucial for the development of sustainable and economically viable biotechnological processes. propionix.ruresearchgate.net

Chemical Synthesis of Propanoic Acid: Catalytic Innovation and Sustainable Alternatives

While biotechnological routes are gaining interest, the primary industrial method for propanoic acid production remains chemical synthesis. propionix.ru One of the key chemical routes is the carbonylation of ethylene (B1197577), where ethylene reacts with carbon monoxide and water. nih.govresearchgate.net This process is a classic example of atom economy. researchgate.net

Carbonylation of Ethylene: Catalyst Development and Process Intensification

The efficiency of ethylene carbonylation heavily relies on the catalyst system employed. The goal is to develop catalysts that are highly active and selective, allowing the reaction to proceed under milder conditions of temperature and pressure, thus reducing energy consumption and costs. google.com

Historically, catalyst systems based on cobalt have been used. google.com More recent research has explored a range of metal catalysts. For example, a low-pressure and low-temperature process has been developed using chromium-group catalysts, which show high activity at pressures of 30–70 atm and temperatures of 150–200°C. researchgate.net Among the Group VIII metals, palladium-based catalysts have shown significant promise. A catalyst precursor, Pd(PPh3)2(TsO)2, has demonstrated high activity for the hydroesterification of ethylene to methyl propionate, a precursor to propanoic acid. researchgate.net Recently, atomically dispersed palladium species on a TiO2 support have been used for the photocatalytic conversion of polyethylene (B3416737) into ethylene and propanoic acid, showcasing an innovative approach to both plastic waste recycling and chemical production. nih.gov

Process intensification aims to improve the efficiency of the carbonylation reaction. One strategy involves optimizing the molar ratio of the reactants. It has been found that a molar ratio of ethylene to carbon monoxide greater than 1:1 in the gas phase can increase the turnover number of the catalyst system. google.com The choice of solvent also plays a role; using a product of the reaction, such as propanoic acid itself, as the solvent can simplify the process by reducing the number of different components. google.com The table below presents various catalyst systems and their operating conditions for the carbonylation of ethylene.

| Catalyst System | Temperature (°C) | Pressure | Key Feature | Reference |

|---|---|---|---|---|

| Cobalt compounds with iodide promoter | 125–225 | 25–800 psia (CO partial pressure) | Effective at mild pressures | google.com |

| Chromium (Cr) group based catalysts | 150–200 | 30–70 atm | High rates at low-to-moderate pressures | researchgate.net |

| Palladium acetylacetonate | Not specified | Not specified | Used in a proposed plant design with a plug flow reactor | oregonstate.edu |

| Pd(PPh3)2(TsO)2 | 120 | 40 atm | High turnover frequency (TOF=5700 h-1) for hydroesterification | researchgate.net |

| Atomically dispersed Pd on TiO2 | Moderate | Moderate | Photocatalytic conversion of polyethylene to ethylene and propanoic acid | nih.gov |

Electrochemical Oxidation of Propanoic Acid for Value-Added Chemicals (e.g., Ethylene)

The electrochemical oxidation of propanoic acid, a carboxylic acid that can be derived from biomass, presents a sustainable route for producing valuable chemicals like ethylene. rsc.org This process is an alternative to traditional thermochemical methods of ethylene production, which are significant contributors to greenhouse gas emissions. rsc.org By utilizing renewable electricity, the electrocatalytic conversion of propanoic acid, often found in aqueous waste from processes like hydrothermal liquefaction, aligns with the chemical industry's shift towards decarbonization and renewable energy sources. rsc.orgresearchgate.net

Electrocatalytic Mechanisms and Product Selectivity Studies

The electrochemical oxidation of propanoic acid can proceed through different pathways, leading to a variety of products. The primary mechanism for ethylene production is a non-Kolbe electrolysis reaction. researchgate.net This process involves the oxidation of a propionate ion at the anode, forming a carboxyl radical, which then undergoes decarboxylation to produce an ethyl radical. This ethyl radical can then be further oxidized to form an ethyl cation, which subsequently deprotonates to yield ethylene. researchgate.net

Influence of Electrolyte Composition, pH, and Current Density on Reaction Efficiency

The efficiency and product distribution of the electrochemical oxidation of propanoic acid are significantly influenced by several operational parameters, including electrolyte composition, pH, and current density. rsc.orgresearchgate.net

Electrolyte Composition and pH: The concentration of the propanoic acid substrate in the electrolyte has a direct impact on ethylene production. An increase in the initial substrate concentration, particularly above 2 M, has been shown to increase the Faradaic efficiency towards ethylene. rsc.orgresearchgate.net The pH of the electrolyte is another crucial variable. Operating at a pH above the pKa of propanoic acid (which is approximately 4.87) favors the deprotonated propionate form, which enhances its oxidation over the competing oxygen evolution reaction. rsc.orgresearchgate.net The choice of electrolyte anions and their concentration can also affect the fractional protonation within the system, thereby influencing the electrocatalytic performance. nsf.gov

Interactive Data Table: Influence of Operating Parameters on Propanoic Acid Electrochemical Oxidation

| Parameter | Condition | Effect on Ethylene Production | Reference |

| Substrate Concentration | > 2 M | Increased Faradaic efficiency (>50%) | rsc.org, researchgate.net |

| Electrolyte pH | > pKa of Propanoic Acid (~4.87) | Favors propanoic acid oxidation over oxygen evolution | rsc.org, researchgate.net |

| Current Density | 20–95 mA cm⁻² | Distribution of organic products remained unaffected | rsc.org, researchgate.net |

Reaction Kinetics and Mechanisms of Propanoic Acid Transformations

Understanding the reaction kinetics and mechanisms of propanoic acid transformations is fundamental for the design and optimization of chemical processes, particularly for the synthesis of its esters, which have wide applications as solvents, plasticizers, and fragrance compounds. ceon.rs

Esterification Reaction Kinetics with Various Alcohols

The esterification of propanoic acid with various alcohols is a reversible reaction that is typically slow and requires a catalyst to achieve reasonable rates and yields. ceon.rselectronicsandbooks.com The kinetics of this reaction are influenced by several factors, including the structure of the alcohol, the reaction temperature, and the molar ratio of the reactants. ceon.rsresearchgate.net

Studies have investigated the reactivity of different alcohols towards esterification with propanoic acid. In one study using a homogeneous sulfuric acid catalyst, the descending order of reactivity for the tested alcohols was found to be 1-butanol (B46404) > 1-propanol > ethanol (B145695) > 2-propanol. ceon.rsresearchgate.net This highlights the impact of the alcohol's chain length and structure on the reaction rate. Increasing the temperature generally increases the rate of ester formation and the final yield. ceon.rs For instance, in the esterification of propanoic acid with 1-propanol, increasing the temperature from 35°C to 65°C significantly increased the conversion. ceon.rsresearchgate.net The molar ratio of acid to alcohol also plays a crucial role; increasing the excess of alcohol shifts the equilibrium towards the product side, enhancing the reaction rate and yield. ceon.rsresearchgate.net

Interactive Data Table: Activation Energies for Propanoic Acid Esterification with Different Alcohols

| Alcohol | Catalyst | Activation Energy (kJ/mol) | Reference |

| Ethanol | Smopex-101 (heterogeneous) | 52.6 | abo.fi |

| 1-Propanol | Smopex-101 (heterogeneous) | 49.9 | abo.fi |

| Butanol | Smopex-101 (heterogeneous) | 47.3 | abo.fi |

| 1-Propanol | Sulfuric Acid (homogeneous) | 11.36 | ceon.rs, researchgate.net |

Homogeneous and Heterogeneous Catalysis in Esterification Processes

Both homogeneous and heterogeneous catalysts are employed in the esterification of propanoic acid, each presenting distinct advantages and disadvantages.

Homogeneous Catalysis: Mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are common homogeneous catalysts. ceon.rselectronicsandbooks.com They are highly effective due to their strong acidity and, in the case of sulfuric acid, its dehydrating ability, which helps to shift the reaction equilibrium. ceon.rs Homogeneous catalysts generally lead to higher reaction rates compared to their heterogeneous counterparts because there are no mass transfer limitations associated with a solid phase. ceon.rs However, the primary drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which can lead to corrosion issues and product contamination. electronicsandbooks.com

Heterogeneous Catalysis: To overcome the challenges of homogeneous catalysis, solid acid catalysts have been extensively studied for propanoic acid esterification. ceon.rs These include ion-exchange resins (e.g., Amberlyst, Dowex), fibrous polymer-supported sulfonic acid catalysts (e.g., Smopex-101), and various other solid acids. ceon.rsabo.fiabo.fi Heterogeneous catalysts offer significant benefits, such as easy separation from the product mixture, potential for reuse, high selectivity, and environmental friendliness. ceon.rs However, reactions with heterogeneous catalysts can be slower due to steric hindrance and diffusional limitations, where the access of reactants to the active sites on the solid catalyst surface is restricted. ceon.rsresearchgate.net For example, in heterogeneous catalysis, larger alcohol molecules may interfere with the binding of the acid to the active site. ceon.rsresearchgate.net

Development and Validation of Kinetic Models (e.g., Pseudo-Homogeneous, Langmuir–Hinshelwood–Haugen–Watson)

To describe and predict the behavior of esterification reactions, various kinetic models have been developed and validated against experimental data. The choice of model often depends on the complexity of the reaction system and the type of catalyst used. researchgate.net

Pseudo-Homogeneous (PH) Models: For some systems, a simpler pseudo-homogeneous model can be applied. This model does not explicitly consider the adsorption and desorption steps of the reactants and products on the catalyst surface. researchgate.netmdpi.com It often assumes the reaction follows a simple order, such as a second-order reversible reaction. researchgate.net While less complex, these models can provide a ready-to-use tool for process design and simulation, especially when the influence of adsorption is minimal or can be effectively lumped into the kinetic parameters. mdpi.com

Langmuir–Hinshelwood–Haugen–Watson (LHHW) Models: For heterogeneous catalytic systems, LHHW models are frequently more appropriate as they account for the surface phenomena occurring on the catalyst. researchgate.netacs.org These models are based on the assumption that the reaction takes place between adsorbed species on the catalyst surface. The LHHW approach incorporates terms for the adsorption of reactants and products, providing a more detailed and often more accurate description of the reaction kinetics. abo.fiacs.org For the esterification of propanoic acid with methanol (B129727) over an Amberlyst 36 catalyst, an LHHW model was found to provide the best correlation with experimental data compared to simpler models. acs.org Similarly, the kinetics of propanoic acid esterification with various alcohols over a Smopex-101 catalyst were successfully described using an advanced adsorption-based model derived from the Langmuir-Hinshelwood mechanism. abo.fi

Effects of Reaction Parameters (Temperature, Molar Ratios, Catalyst Loading) on Conversion and Rate Constants

The esterification of propanoic acid is a reversible reaction that is significantly influenced by various reaction parameters, including temperature, the molar ratio of reactants, and catalyst loading. Understanding these effects is crucial for optimizing the reaction to achieve high conversion rates and favorable reaction kinetics.

Effect of Temperature

Temperature plays a pivotal role in the esterification of propanoic acid. An increase in reaction temperature generally leads to an increase in both the reaction rate and the final conversion of the acid to its corresponding ester. For instance, in the esterification of propanoic acid with 1-propanol, increasing the temperature from 35°C to 65°C resulted in a significant rise in the conversion of propanoic acid. ceon.rs After 30 minutes of reaction, the conversion was 0.423 at 35°C and increased to 0.856 at 65°C. ceon.rs Over a longer duration of 210 minutes, the conversion reached 0.837 at 35°C and 0.969 at 65°C. ceon.rs This trend is consistent with the Arrhenius equation, which posits that higher temperatures provide the necessary activation energy for more effective collisions between reactant molecules. researchgate.net

The activation energy for the esterification of propanoic acid with various alcohols has been determined in several studies. For the reaction with 1-propanol catalyzed by sulfuric acid, the activation energy was calculated to be 11.36 kJ/mol. ceon.rs In another study using a fibrous polymer-supported sulphonic acid catalyst, the activation energy for the esterification of propanoic acid was found to be 52.6 kJ/mol with ethanol, 49.9 kJ/mol with 1-propanol, and 47.3 kJ/mol with butanol. researchgate.net

Interactive Data Table: Effect of Temperature on Propanoic Acid Conversion

| Temperature (°C) | Reaction Time (min) | Propanoic Acid Conversion (with 1-propanol) |

| 35 | 30 | 0.423 |

| 65 | 30 | 0.856 |

| 35 | 210 | 0.837 |

| 65 | 210 | 0.969 |

Data sourced from ceon.rs

Effect of Molar Ratios